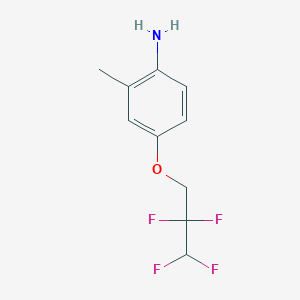

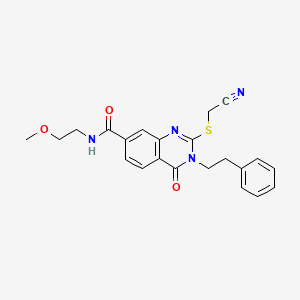

![molecular formula C12H11ClN2O4S B2500354 7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride CAS No. 2177258-28-3](/img/structure/B2500354.png)

7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride" is a derivative of thienopyridine, a class of compounds known for their biological activity, including antibacterial properties. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry and biological activity of closely related thienopyridine derivatives, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of thienopyridine derivatives often involves cyclization reactions and modifications at various positions on the core structure to enhance biological activity. For instance, the synthesis of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, which share a similar cyclopropyl and carboxylic acid functional groups with the compound of interest, was achieved through Dieckmann-type cyclization . This suggests that similar synthetic strategies could be applicable for the synthesis of "7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride."

Molecular Structure Analysis

The molecular structure of thienopyridine derivatives is crucial for their biological activity. For example, the presence of a cyclopropyl group has been shown to be significant in the inhibitory activity of these compounds against mammalian topoisomerase II . The stereochemistry and conformational isomerism, as indicated by the chiroptical properties of N-(2-chloro-7-cyclopropyl-4,7-dihydro-4-oxothieno[2,3-b]pyridine-5-carbonyl) L-α-amino esters, also play a role in their biological activity . These findings suggest that the molecular structure of "7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride" would be a key factor in its potential biological applications.

Chemical Reactions Analysis

Thienopyridine derivatives undergo various chemical reactions that can modify their structure and, consequently, their biological activity. For instance, the kinetics of hydrolysis of a thienopyridine derivative was studied, showing that the reaction can be catalyzed by pyridine, which could be relevant for the stability and reactivity of the compound . Additionally, the displacement reactions to produce different derivatives indicate the versatility of thienopyridine chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyridine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The antibacterial activity of these compounds, as seen in the evaluation of 7-cyclopropyl-4,7-dihydro-4-oxothieno[2,3-b]pyridine-5-carboxylic acids, is a direct result of their chemical properties . These properties are essential for the development of thienopyridine derivatives as pharmaceutical agents, suggesting that "7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride" would also need to be characterized in this regard to assess its potential as a drug candidate.

Scientific Research Applications

Synthesis and Structural Studies

- Researchers El-Meligie et al. (2020) explored synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives, which are structurally related to 7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride. Their work focuses on the versatility of thiophene-2-carboxamides for the preparation of these compounds (El-Meligie et al., 2020).

Antibacterial Properties

- A study by El-Abadelah et al. (1998) investigated the synthesis and antibacterial activity of certain thienopyridinone derivatives, including those similar to 7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride. This study sheds light on the potential antibacterial applications of such compounds (El-Abadelah et al., 1998).

Antitumor Activity

- Queiroz et al. (2010) prepared novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines and evaluated their antitumoral activities. This work provides insights into the potential use of similar compounds in cancer research (Queiroz et al., 2010).

Synthetic and Chemical Transformations

- Klemm et al. (1985) explored the chemistry of thienopyridines, including methods for the synthesis and transformation of compounds related to 7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride. Their research contributes to the understanding of the chemical behavior of these compounds (Klemm et al., 1985).

properties

IUPAC Name |

7-(cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S.ClH/c15-11(16)6-3-13-8-7(12(17)18)4-19-10(8)9(6)14-5-1-2-5;/h3-5H,1-2H2,(H,13,14)(H,15,16)(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCPFSXBOWQZKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C3C(=NC=C2C(=O)O)C(=CS3)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

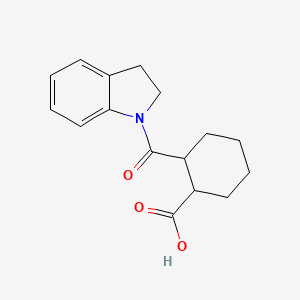

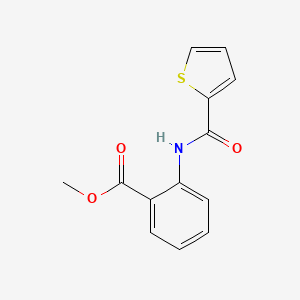

![2-(2-Morpholinoethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500271.png)

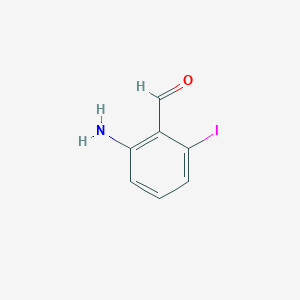

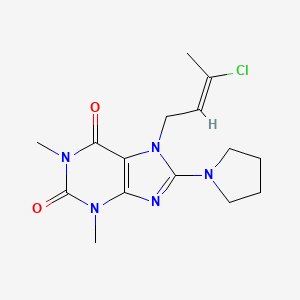

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2500272.png)

methyl}carbamate](/img/structure/B2500273.png)

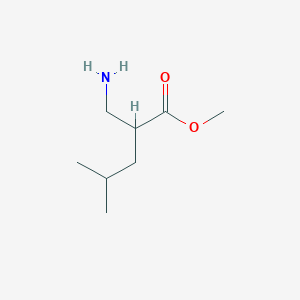

![1-{4-[(4-Aminophenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B2500274.png)

![7-methyl-2-(3-oxo-3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2500281.png)

![2,4-difluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2500285.png)

![4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2500289.png)